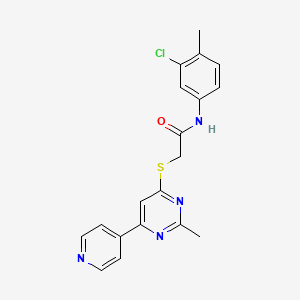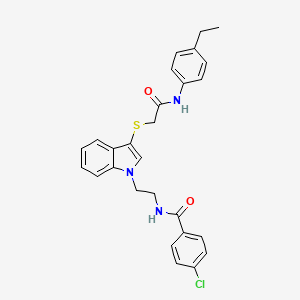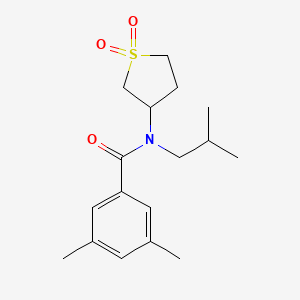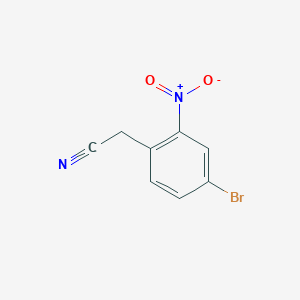
N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17ClN4OS and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenic Evaluation
Thiophene analogues, sharing structural similarities with various chemical compounds, have been synthesized and evaluated for potential carcinogenicity. Studies on these compounds, such as 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)acetamide, have highlighted their activity profiles in vitro, suggesting potential risks and necessitating further in vivo evaluation to ascertain their carcinogenic potential (Ashby et al., 1978).
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing structurally complex and biologically significant molecules. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for example, involves various hybrid catalysts, including organocatalysts and nanocatalysts, highlighting the importance of catalyst selection in chemical synthesis for pharmaceutical and medicinal applications (Parmar et al., 2023).
Metabotropic Glutamate Receptor Antagonists
Research on metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, such as MPEP and MTEP, underlines the significance of selective inhibition in neurodegeneration, addiction, anxiety, and pain management. These studies shed light on the therapeutic potential of targeting specific receptor subtypes within the central nervous system (Lea & Faden, 2006).
Bioactive Optical Sensors
Furanyl- or thienyl-substituted nucleobases and nucleosides have been identified as key elements in the design of optical sensors and exhibit a wide range of biological and medicinal applications. These compounds, through their ability to form coordination and hydrogen bonds, are utilized as sensing probes, demonstrating the intersection of organic chemistry and sensor technology (Ostrowski, 2022).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is invaluable for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors, showcasing the role of heterocyclic compounds in advancing optoelectronic technology (Lipunova et al., 2018).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c1-12-3-4-15(9-16(12)20)24-18(25)11-26-19-10-17(22-13(2)23-19)14-5-7-21-8-6-14/h3-10H,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZRBUABIVYYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=NC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)
![6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2803295.png)



![N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2803301.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B2803304.png)
![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2803305.png)
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B2803307.png)
![(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2803308.png)

